![molecular formula C15H11N3O3S B5711667 2-methyl-N-(3-nitrophenyl)-1,3-benzothiazole-6-carboxamide](/img/structure/B5711667.png)
2-methyl-N-(3-nitrophenyl)-1,3-benzothiazole-6-carboxamide
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Overview
Description
2-methyl-N-(3-nitrophenyl)-1,3-benzothiazole-6-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. This compound is also known as MNB and has a molecular weight of 345.35 g/mol.
Mechanism of Action
The mechanism of action of 2-methyl-N-(3-nitrophenyl)-1,3-benzothiazole-6-carboxamide is not fully understood. However, it is believed that the compound exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. The compound may also inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
In addition to its antitumor activity, 2-methyl-N-(3-nitrophenyl)-1,3-benzothiazole-6-carboxamide has been shown to have other biochemical and physiological effects. It has been found to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. The compound has also been shown to modulate the activity of certain ion channels, which are involved in the regulation of neuronal activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-methyl-N-(3-nitrophenyl)-1,3-benzothiazole-6-carboxamide in lab experiments is its potent antitumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and death. However, the compound has some limitations, including its relatively low solubility in water and its potential toxicity to normal cells.
Future Directions
There are several future directions for research on 2-methyl-N-(3-nitrophenyl)-1,3-benzothiazole-6-carboxamide. One area of interest is the development of new derivatives of the compound with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of interest is the study of the compound's effects on other biological systems, such as the immune system and the cardiovascular system. Finally, the compound's potential applications in material science, such as the development of new sensors and electronic devices, are also worth exploring.
Synthesis Methods
The synthesis of 2-methyl-N-(3-nitrophenyl)-1,3-benzothiazole-6-carboxamide involves the reaction of 2-aminobenzothiazole with 3-nitrobenzoyl chloride in the presence of a base, such as triethylamine. The resulting product is then treated with methyl iodide to obtain the final product. The overall reaction scheme is shown below:
Scientific Research Applications
2-methyl-N-(3-nitrophenyl)-1,3-benzothiazole-6-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, ovarian, and lung cancer. The compound has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
properties
IUPAC Name |
2-methyl-N-(3-nitrophenyl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c1-9-16-13-6-5-10(7-14(13)22-9)15(19)17-11-3-2-4-12(8-11)18(20)21/h2-8H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEQYYYZRZFWIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(3-nitrophenyl)-1,3-benzothiazole-6-carboxamide |
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